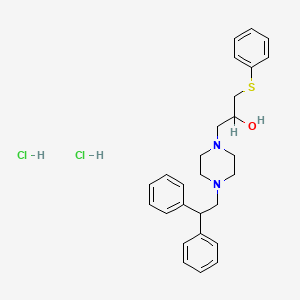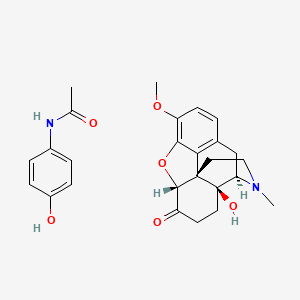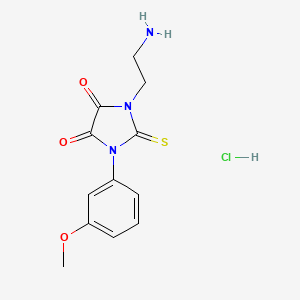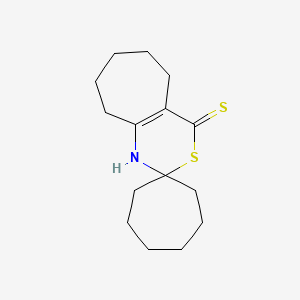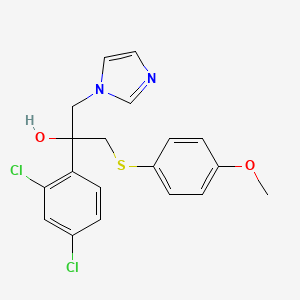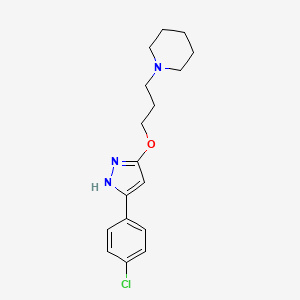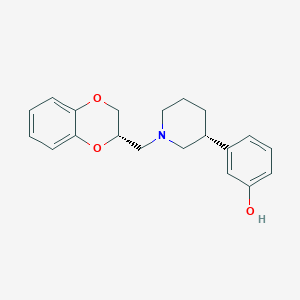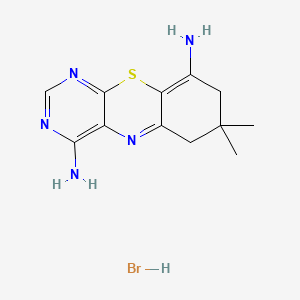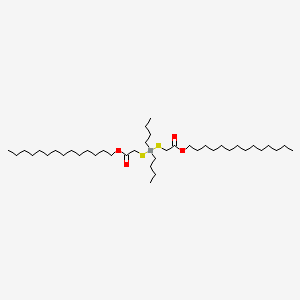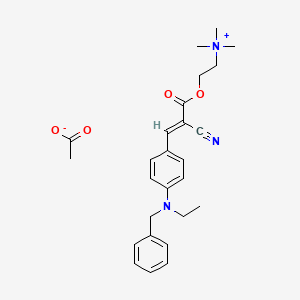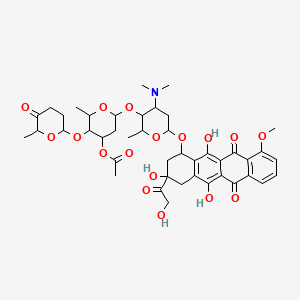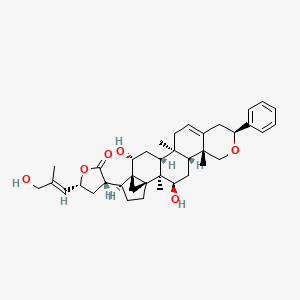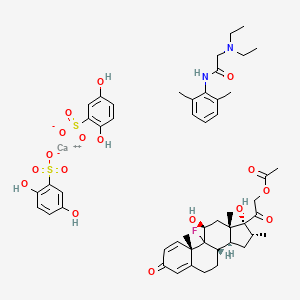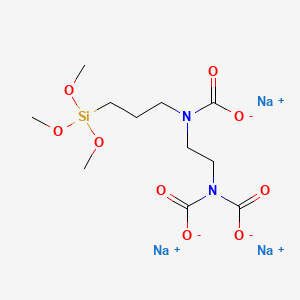
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is a complex chemical compound with a unique structure that includes oxygen, nitrogen, silicon, and sodium atoms. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves multiple steps. One common method includes the reaction of appropriate silane precursors with diaza compounds under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
類似化合物との比較
Similar Compounds
- 10-Oxa-2,5-diaza-9-silaundecanoic acid, 2,5-dicarboxy-9,9-dimethoxy-, sodium salt
- 3,3-Dimethoxy-2-Oxa-7,10-Diaza-3-Siladodecan-12-Amine
Uniqueness
2-Oxa-7,10-diaza-3-silaundecan-11-oic acid, 7,10-dicarboxy-3,3-dimethoxy-, trisodium salt is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various scientific fields, distinguishing it from other similar compounds .
特性
CAS番号 |
71808-67-8 |
|---|---|
分子式 |
C11H19N2Na3O9Si |
分子量 |
420.33 g/mol |
IUPAC名 |
trisodium;N-carboxylato-N-[2-[carboxylato(3-trimethoxysilylpropyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O9Si.3Na/c1-20-23(21-2,22-3)8-4-5-12(9(14)15)6-7-13(10(16)17)11(18)19;;;/h4-8H2,1-3H3,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChIキー |
ROKNGIPGMZTRHW-UHFFFAOYSA-K |
正規SMILES |
CO[Si](CCCN(CCN(C(=O)[O-])C(=O)[O-])C(=O)[O-])(OC)OC.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


